N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-15-7-9-16(10-8-15)27-13-19(25)23-17-5-1-2-6-18(17)24-20(26)14-4-3-11-22-12-14/h1-12H,13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRUNBRXVDLVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chlorophenoxy)Acetic Acid
The foundational step in synthesizing N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide involves preparing 2-(4-chlorophenoxy)acetic acid. This intermediate is typically synthesized via nucleophilic substitution between 4-chlorophenol and chloroacetic acid under alkaline conditions. A representative protocol involves dissolving 4-chlorophenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in aqueous sodium hydroxide (10% w/v) at 80–90°C for 6–8 hours. The reaction mixture is acidified to pH 2–3 using concentrated hydrochloric acid, precipitating the crude product, which is recrystallized from ethanol to achieve >95% purity.
Key Reaction Parameters
- Temperature : 80–90°C to enhance nucleophilicity without decomposing reactants.
- Base : Sodium hydroxide facilitates deprotonation of 4-chlorophenol, enabling attack on chloroacetic acid.
- Workup : Acidification induces precipitation, while ethanol recrystallization removes unreacted starting materials.
Preparation of N-(2-Nitrophenyl)-2-(4-Chlorophenoxy)Acetamide
The next step involves converting 2-(4-chlorophenoxy)acetic acid into its acid chloride derivative, followed by amidation with 2-nitroaniline. The acid chloride is generated by refluxing the carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 3 hours. The resulting 2-(4-chlorophenoxy)acetyl chloride is then reacted with 2-nitroaniline (1.05 equiv) in acetonitrile under nitrogen, with triethylamine (1.5 equiv) as a base, yielding N-(2-nitrophenyl)-2-(4-chlorophenoxy)acetamide.
Optimized Conditions
- Solvent : Acetonitrile provides polar aprotic conditions ideal for nucleophilic acyl substitution.
- Base : Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.
- Yield : 82–85% after recrystallization from ethanol.
Reduction to N-(2-Aminophenyl)-2-(4-Chlorophenoxy)Acetamide
Reduction of the nitro group to an amine is critical for subsequent nicotinamide coupling. Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 3–4 bar H₂ pressure in ethanol at 25–30°C achieves quantitative reduction within 4–6 hours. Alternatively, chemical reduction with stannous chloride (SnCl₂) in concentrated hydrochloric acid at 0–5°C provides the amine in 90–92% yield.
Comparative Analysis
- Catalytic Hydrogenation : Higher purity (>98%) but requires specialized equipment.
- SnCl₂ Reduction : Cost-effective for lab-scale synthesis but generates tin byproducts requiring extensive washing.
Coupling with Nicotinic Acid to Form Final Product
The final step involves coupling N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with nicotinoyl chloride. Nicotinic acid is first converted to its acid chloride by refluxing with thionyl chloride (2.0 equiv) in DCM for 2 hours. The acid chloride is then reacted with the amine intermediate (1.0 equiv) in acetonitrile, using triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at 25°C for 12 hours, yielding the target compound in 75–78% yield after silica gel chromatography.
Alternative Coupling Strategies
- EDCI/HOBt-Mediated Amidation : Nicotinic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF. The amine intermediate is added, and the mixture is stirred at 25°C for 24 hours, achieving 70–73% yield.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates optimizing cost, safety, and yield. Continuous flow reactors are advantageous for the acid chloride formation and amidation steps, reducing reaction times by 40% compared to batch processes. For example, a tandem flow system combining thionyl chloride reaction and immediate amidation minimizes intermediate degradation.
Process Optimization Table
| Step | Batch Yield | Flow Reactor Yield | Cost Reduction |
|---|---|---|---|
| Acid Chloride Synthesis | 85% | 92% | 18% |
| Amidation | 78% | 88% | 22% |
| Reduction | 90% | 95% | 15% |
Analytical Characterization
Critical quality control involves nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For instance:
Chemical Reactions Analysis
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, resulting in the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : Approximately 244.69 g/mol
- IUPAC Name : N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide
The compound features a chlorophenoxy group, an acetamido moiety, and a nicotinamide structure, which contribute to its diverse biological activities.
Scientific Research Applications
This compound has several notable applications in scientific research:
Pharmacological Research
- Anticancer Activity : Studies have indicated that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cells (MCF-7), with mechanisms involving apoptosis through caspase activation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans, suggesting its potential as an antimicrobial agent.
Biochemical Studies
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, potentially disrupting pathways linked to cancer progression or microbial resistance.
- Mechanistic Insights : Investigations into the structure-activity relationship (SAR) of similar compounds indicate that modifications can enhance biological activity, guiding future drug design efforts.
Anticancer Activity
A study focusing on the anticancer properties of related compounds found that this compound analogs exhibited IC50 values indicating strong anticancer potential against leukemia cells. The study emphasized the importance of structural modifications to optimize efficacy.
Antimicrobial Activity
Research conducted on halogenated derivatives demonstrated that this compound had significant inhibitory effects on pathogenic microorganisms, with minimum inhibitory concentrations (MICs) lower than standard antibiotics. This highlights its potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and inflammation .
Comparison with Similar Compounds
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide can be compared with similar compounds such as:
4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: This compound also contains a chlorophenoxy group and exhibits similar inhibitory effects on certain ion channels.
4-chloro-2-(1-naphthyloxyacetamido) benzoic acid: Another compound with a similar structure, used as an inhibitor in various biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed examination. This article summarizes the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and antibiofilm properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a chlorophenoxy group and an amide linkage. The presence of the 4-chlorophenoxy moiety significantly influences its biological activity due to its lipophilicity and ability to interact with cellular membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound show promising antimicrobial properties. A study evaluated various chloroacetamides, revealing that those with halogenated phenyl rings, including 4-chlorophenyl derivatives, exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria was comparatively lower, indicating a selective antimicrobial profile .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound Type | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| 4-Chlorophenyl | High | Moderate | Moderate |
| 3-Bromophenyl | Moderate | Low | Low |
| 4-Fluorophenyl | High | Moderate | Moderate |
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated in various cancer cell lines. For instance, compounds with a phenoxyacetamido scaffold demonstrated significant growth inhibition in leukemic K562 cells by inducing cell cycle arrest in the G1 phase . In another study focusing on triple-negative breast cancer (TNBC), specific derivatives showed weak inhibitory activity against MDA-MB231 cells, with reductions in cell viability observed at higher concentrations .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 26e | MDA-MB231 | 10 | Cell cycle arrest |
| 26f | MDA-MB231 | 10 | Cell cycle arrest |
| Phenoxyacetamido | K562 | Not specified | Growth inhibition |
Antibiofilm Activity
The antibiofilm potential of this compound has also been explored. Compounds derived from similar structures showed varying degrees of biofilm inhibition against pathogens such as Candida albicans. One study reported a biofilm inhibition percentage ranging from 60% to 73%, indicating moderate efficacy in preventing biofilm formation .
Table 3: Biofilm Inhibition Data
| Pathogen | Percentage Inhibition (%) | Biofilm Inhibition Concentration (BIC50 μg/mL) |
|---|---|---|
| Candida albicans | 60-73 | Not specified |
| Staphylococcus aureus | >50 | Not specified |
Case Studies
- Antimicrobial Efficacy : A study characterized several newly synthesized chloroacetamides, confirming their effective antimicrobial activity against both planktonic and biofilm forms of bacteria. The research emphasized the role of structural modifications in enhancing biological activity .
- Antiproliferative Effects : Another investigation highlighted the antiproliferative capabilities of phenoxyacetamido derivatives against various tumor cell lines, showcasing their potential as therapeutic agents in oncology .
- Biofilm Formation : A recent study focused on the antibiofilm activity of synthesized compounds against Candida albicans, demonstrating their ability to inhibit biofilm formation significantly .
Q & A
Q. What are the key synthetic steps for preparing N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)nicotinamide?
The synthesis involves a multi-step condensation reaction. First, N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide is reacted with nicotinic acid derivatives in dry dichloromethane (DCM) using 2,6-lutidine as a base. The coupling agent TBTU (tetramethyluronium tetrafluoroborate) is added at 0–5°C to activate the carboxylic acid group, ensuring mild reaction conditions and high yields. The product is purified via liquid-liquid extraction and monitored by TLC (hexane:ethyl acetate, 9:3 v/v) .
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
Q. What crystallographic parameters define the compound’s solid-state structure?
The compound crystallizes in the monoclinic space group P2₁/c with unit cell dimensions:
| Parameter | Value |
|---|---|
| a (Å) | 12.34 |
| b (Å) | 8.56 |
| c (Å) | 15.79 |
| β (°) | 105.2 |
| Data were collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refined to R = 0.043 . | |
Advanced Research Questions
Q. How do intra- and intermolecular interactions stabilize the crystal lattice?
The crystal structure exhibits three intramolecular hydrogen bonds (N–H···N, C–H···O) and three intermolecular interactions (N–H···O, C–H···O), forming infinite layers along the [001] direction. Weak C–H···π interactions further stabilize the packing. These interactions were quantified using bond distances (e.g., N–H···O: 2.89 Å) and angles (e.g., ∠N–H–O: 158°) .
Q. What methodological strategies resolve discrepancies in crystallographic refinement?
- OLEX2 Software : Combines structure solution (via intrinsic phasing) and refinement (full-matrix least-squares) to handle disordered regions .
- SHELXL-2018 : Optimizes anisotropic displacement parameters for non-hydrogen atoms, reducing R1 values below 0.05 .
- PLATON Validation : Checks for missed symmetry and validates hydrogen-bond geometry .
Q. How can computational modeling predict the compound’s biological activity?
- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., ATF4 inhibitors) using ligand-receptor binding affinities (ΔG < −7 kcal/mol suggests strong binding) .
- DFT Calculations (Gaussian 09) : Optimizes geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .
Q. What experimental approaches validate conflicting NMR and X-ray data?
- Variable-Temperature NMR : Resolves dynamic disorder by observing signal coalescence at elevated temperatures .
- SC-XRD vs. PXRD : Single-crystal data provide precise bond lengths, while powder diffraction confirms bulk phase purity .
Data Contradiction Analysis
Q. How to address inconsistencies between theoretical and observed melting points?
Q. Why might LC-MS data show unexpected adducts or fragments?
- Ion Source Optimization : Reduces in-source fragmentation by lowering ESI voltage (<3 kV) .
- High-Resolution MS (HRMS) : Resolves ambiguous peaks (e.g., [M+Na]+ vs. [M+K]+) with sub-ppm mass accuracy .
Methodological Best Practices
Q. What protocols ensure reproducibility in TBTU-mediated coupling reactions?
- Stoichiometry : Use 1.2 equivalents of TBTU to avoid side reactions .
- Temperature Control : Maintain reactions at 0–5°C to prevent racemization .
- Workup : Neutralize acidic byproducts with 10% NaHCO₃ before extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
